molecular formula C31H46N10O13 B583022 Dota-ggga CAS No. 149206-86-0

Dota-ggga

Cat. No.: B583022
CAS No.: 149206-86-0
M. Wt: 766.766
InChI Key: YTXMXUAUNMRXHV-QHCPKHFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dota-ggga involves a convenient and efficient total solid-phase synthetic route. This method starts with the condensation reaction of bromoacetylated peptides with cyclen, followed by the alkylation of cyclen-peptide with tert-butylbromoacetate . This three-step solid-phase synthetic route is cost-effective and allows for the rapid preparation of high-purity Dota-linked peptides.

Industrial Production Methods

In industrial settings, the preparation of this compound can be optimized using cationic processed gallium-68 eluates from a tin dioxide 68Ge/68Ga generator. This method involves the adsorption of diluted generator eluates on a strong cation exchange resin and desorption with acidified sodium chloride solution . This optimized labeling method ensures high radiolabeling efficiency and stability over time.

Chemical Reactions Analysis

Types of Reactions

Dota-ggga undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions may result in the formation of substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of Dota-ggga involves its ability to form stable and inert complexes with metal ions under physiological conditions. This property allows it to be used as a chelating agent in the development of metal-based imaging and therapeutic agents. The molecular targets and pathways involved include the binding of this compound to specific receptors on cancer cells, facilitating the targeted delivery of radiolabeled peptides for imaging and therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dota-ggga

This compound is unique due to its efficient and cost-effective synthetic route, high radiolabeling efficiency, and stability. It also exhibits favorable pharmacokinetics and high tumor uptake, making it a promising candidate for targeted imaging and therapy .

Properties

IUPAC Name

2-[4-[2-[[2-[[2-[[2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N10O13/c32-23(13-21-1-3-22(4-2-21)41(53)54)31(52)36-26(44)16-34-24(42)14-33-25(43)15-35-27(45)17-37-5-7-38(18-28(46)47)9-11-40(20-30(50)51)12-10-39(8-6-37)19-29(48)49/h1-4,23H,5-20,32H2,(H,33,43)(H,34,42)(H,35,45)(H,46,47)(H,48,49)(H,50,51)(H,36,44,52)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXMXUAUNMRXHV-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933579
Record name 2,2',2''-(10-{2-Hydroxy-2-[(2-hydroxy-2-{[2-hydroxy-2-({2-hydroxy-2-[(4-nitrophenylalanyl)imino]ethyl}imino)ethyl]imino}ethyl)imino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149206-86-0
Record name Dota-glycyl-glycyl-glycyl-(4-nitrophenyl)alanine amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149206860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2''-(10-{2-Hydroxy-2-[(2-hydroxy-2-{[2-hydroxy-2-({2-hydroxy-2-[(4-nitrophenylalanyl)imino]ethyl}imino)ethyl]imino}ethyl)imino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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